![molecular formula C18H19NOS B562449 Duloxetine-d7 CAS No. 919514-01-5](/img/structure/B562449.png)
Duloxetine-d7
Overview
Description
Duloxetine-d7 is a serotonin and norepinephrine reuptake inhibitor (SNRI) that is used to treat depression and anxiety. It is also used for pain caused by nerve damage associated with diabetes (diabetic peripheral neuropathy). Duloxetine is also used to treat fibromyalgia (muscle pain and stiffness) and chronic (long-lasting) pain that is related to muscles and bones .
Synthesis Analysis
Duloxetine is an antidepressant that acts as a serotonin and norepinephrine reuptake inhibitor (SNRI). It was approved by the FDA for treatment of Major Depressive Disorder in August of 2004. In addition to its use as an antidepressant, duloxetine is approved for treating pain resulting from peripheral diabetic neuropathy and in some countries also for stress urinary incontinence . An improved process for the synthesis of Duloxetine involves enzymatic asymmetric carbonyl reduction on a novel ketoamine .
Molecular Structure Analysis
Duloxetine-d7 has a molecular formula of C18H19NOS. It is a stable isotope labelled compound with a molecular weight of 304.5 g/mol . The structure of Duloxetine-d7 is complex, with a high affinity for both norepinephrine and serotonin reuptake transporters .
Chemical Reactions Analysis
Duloxetine has demonstrated analgesic effects in animal models of acute pain and in clinical studies in humans. Duloxetine, included in the multimodal analgesic regimens, also has lead to a reduced postoperative opioid consumption, a longer time to the first rescue analgesic and a reduced incidence of chronic postoperative pain at 3 and 6 months .
Physical And Chemical Properties Analysis
Duloxetine is a central pain disorder that involves altered afferent processing, resulting in augmentation of peripheral stimuli, especially the nociceptive types. The peripheral nerve injury and the tissue damage promote the discharge of nearby nociceptive receptors and results in sensitization and primary hyperalgesia .
Scientific Research Applications
Duloxetine as an Inhibitor and Substrate of Cytochrome P4502D6 : Duloxetine acts as both a substrate and an inhibitor of cytochrome P4502D6 (CYP2D6), affecting the pharmacokinetics of other drugs metabolized by CYP2D6 (Skinner et al., 2003).
Neuroprotective Effects in Ischemia-Reperfusion Injury : Pretreatment with Duloxetine has shown neuroprotective effects against transient global cerebral ischemia, potentially due to attenuation of ischemia-induced glial activation and decrease in oxidative stress (Lee et al., 2016).
Efficacy in Painful Diabetic Neuropathy : Duloxetine is effective in managing diabetic peripheral neuropathic pain, showing significant pain reduction compared to placebo (Goldstein et al., 2005).
Improvement in Diabetic Neuropathic Pain in Japanese Patients : Duloxetine significantly improved diabetic neuropathic pain in Japanese patients, supporting its analgesic effects (Yasuda et al., 2010).
Anti-inflammatory Activity and Neuroprotective Effect : Duloxetine exhibits anti-inflammatory activity and protects against excitotoxic neuronal death in models of kainic acid-induced hippocampal damage (Choi et al., 2015).
Block of Neuronal Na+ Channels : Duloxetine blocks neuronal Na+ channels in a state-dependent manner, which may partially explain its analgesic action (Wang et al., 2010).
In Vivo Evaluation of Buccoadhesive Lyophilized Tablets : Optimization and in vivo evaluation of duloxetine hydrochloride buccoadhesive lyophilized tablets showed improved drug bioavailability (Elsharawy et al., 2019).
Improvement in Behavioral Activities and Bioavailability : Duloxetine loaded microemulsion systems enhanced oral bioavailability and improved behavioral activities in models of depression (Sindhu et al., 2018).
properties
IUPAC Name |
(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-3-thiophen-2-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m0/s1/i2D,3D,4D,6D,7D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUITGRIYCTCEM-KGAVXYHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCNC)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Duloxetine-d7 |
Citations
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